N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
CAS No.: 1428363-98-7
Cat. No.: VC4147989
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428363-98-7 |
|---|---|
| Molecular Formula | C14H12N4O3S |
| Molecular Weight | 316.34 |
| IUPAC Name | N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
| Standard InChI | InChI=1S/C14H12N4O3S/c19-13(9-7-12-18(17-9)4-2-6-21-12)16-14-15-10(8-22-14)11-3-1-5-20-11/h1,3,5,7-8H,2,4,6H2,(H,15,16,19) |
| Standard InChI Key | HWQAAZRJVKFTAA-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)OC1 |
Introduction
N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide is a complex organic compound with a molecular formula of C14H12N4O3S and a molecular weight of 316.34 g/mol . This compound combines various heterocyclic rings, including furan, thiazole, pyrazole, and oxazine, which are known for their diverse biological activities and pharmacological properties.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available, similar heterocyclic compounds are often synthesized through multi-step reactions involving condensation, cyclization, and substitution reactions. For example, pyrazolines can be synthesized from hydrazonoyl halides, which react with various nucleophiles to form diverse heterocyclic structures .
Biological Activity
Although specific biological activity data for N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide are not available, compounds with similar structural motifs have shown promising biological activities. For instance, pyrazoline derivatives have been explored as cholinesterase inhibitors , and thiazole-containing compounds have exhibited antimicrobial properties .
Research Findings and Future Directions
Given the compound's complex structure and potential for biological activity, further research is warranted to explore its pharmacological properties. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent. Additionally, structural modifications could be explored to enhance its activity or reduce potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume